- Preparation of 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines as KRas G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 942603-58-9 (ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate)

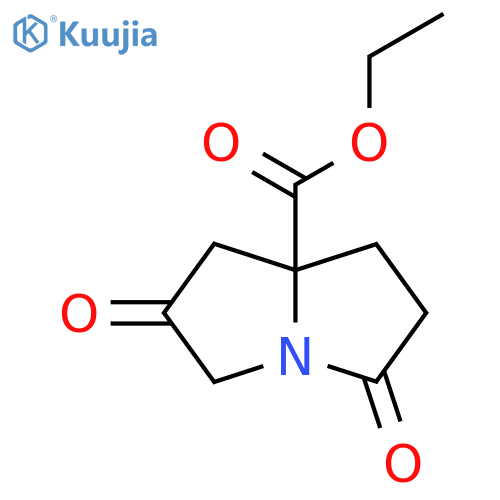

942603-58-9 structure

Nombre del producto:ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate

Número CAS:942603-58-9

MF:C10H13NO4

Megavatios:211.214523077011

MDL:MFCD34165661

CID:4737230

PubChem ID:102079377

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

- E71083

- 2,5-Dioxohexahydro-1H-pyrrolizine-7a-carboxylic acid ethyl ester

- Ethyl tetrahydro-2,5-dioxo-1H-pyrrolizine-7a(5H)-carboxylate (ACI)

- Ethyl 2,5-dioxo-tetrahydropyrrolizine-7a-carboxylate

- ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate

- SY287568

- WS-01425

- CS-0159348

- MFCD34165661

- MFCD34563764

- DB-141986

- Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

- SY331885

- SCHEMBL16757287

- 942603-58-9

- 1HPyrrolizine-7a(5H)-carboxylic acid,tetrahydro-2,5-dioxo-,ethyl ester

- Ethyl (S)-2,5-Dioxohexahydro-1H-pyrrolizine-7a-carboxylate

-

- MDL: MFCD34165661

- Renchi: 1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3

- Clave inchi: SMGHZIGHUPYEIQ-UHFFFAOYSA-N

- Sonrisas: O(CC)C(C12CC(CN1C(CC2)=O)=O)=O

Atributos calculados

- Calidad precisa: 211.08445790g/mol

- Masa isotópica única: 211.08445790g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 338

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 63.7

- Xlogp3: -0.5

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3587-100G |

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |

942603-58-9 | 97% | 100g |

¥ 12,012.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229988-250mg |

Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate |

942603-58-9 | 97% | 250mg |

¥98.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1219142-5G |

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |

942603-58-9 | 97% | 5g |

$155 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229988-100mg |

Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate |

942603-58-9 | 97% | 100mg |

¥61.00 | 2024-04-24 | |

| Chemenu | CM468155-10g |

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate |

942603-58-9 | 95%+ | 10g |

$760 | 2023-01-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229988-25g |

Ethyl 2,5-dioxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate |

942603-58-9 | 97% | 25g |

¥5785.00 | 2024-04-24 | |

| abcr | AB583114-100mg |

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate; . |

942603-58-9 | 100mg |

€78.80 | 2024-08-02 | ||

| A2B Chem LLC | BA31968-5g |

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate |

942603-58-9 | 97% | 5g |

$86.00 | 2024-07-18 | |

| 1PlusChem | 1P01KFGG-100mg |

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate |

942603-58-9 | 97% | 100mg |

$12.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3587-1g |

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |

942603-58-9 | 97% | 1g |

¥180.0 | 2024-04-16 |

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -70 °C

1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C

1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Dimethyl sulfide , Ozone Solvents: Methanol , Dichloromethane ; 15 psi, -70 °C; 16 h, 25 °C

Referencia

- Preparation of azaquinazoline pan-KRas inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Oxygen Solvents: Methanol , Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Ozone ; -78 °C

1.3 Reagents: Oxygen ; 30 min, -78 °C

1.4 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Ozone ; -78 °C

1.3 Reagents: Oxygen ; 30 min, -78 °C

1.4 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt

Referencia

- Quinazoline derivatives useful as Ras inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -70 °C

1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C

1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C

Referencia

- Preparation of substituted pyrido[4,3-d]pyrimidin-4-amines as KRas G12D inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Oxygen Solvents: Methanol , Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Ozone ; 30 min, -78 °C

1.3 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Ozone ; 30 min, -78 °C

1.3 Reagents: Dimethyl sulfide ; -78 °C; -78 °C → rt; overnight, rt

Referencia

- Prepration of pyridopyrimidines as KRAS mutant proteins inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 30 min, 15 psi, -70 °C

1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C

1.2 Reagents: Dimethyl sulfide ; -70 °C; 16 h, 25 °C

Referencia

- Preparation of diazobicyclooctanyl tetrahydropyridopyrimidines and related heterocycles as Kras G12D inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Raw materials

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Preparation Products

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Literatura relevante

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

942603-58-9 (ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate) Productos relacionados

- 2227903-52-6(rac-(1R,3R)-3-(2-chloro-3,6-difluorophenyl)-2,2-dimethylcyclopropan-1-amine)

- 2228818-44-6(2-(3-chloropyridin-4-yl)ethane-1-thiol)

- 741717-93-1(ethyl 4-[(morpholine-4-sulfonyl)amino]benzoate)

- 913954-88-8(Methyl 2-methoxy-4-methylnicotinate)

- 2034443-21-3(1-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]azetidin-1-yl}-3,3-diphenylpropan-1-one)

- 301158-16-7(4-(5E)-5-(2-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)

- 1414958-81-8(tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate)

- 349540-50-7((2-Bromophenyl)sulfamoyldimethylamine)

- 898412-82-3(3,7,9-trimethyl-1-2-(piperidin-1-yl)ethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 35115-35-6(3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942603-58-9)ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate

Pureza:99%/99%/99%/99%

Cantidad:10.0g/25.0g/50.0g/100.0g

Precio ($):172.0/412.0/784.0/1489.0